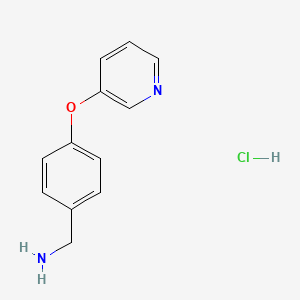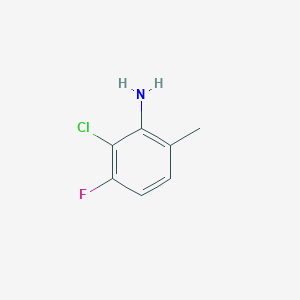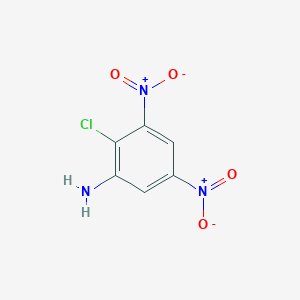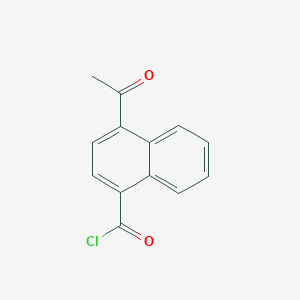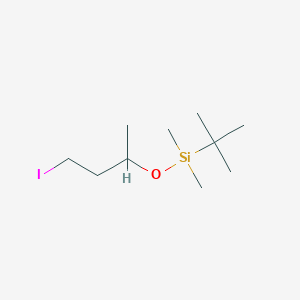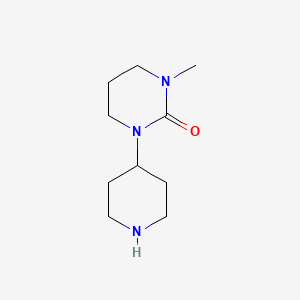
3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine is an organic compound that features a bromine atom, a fluorine atom, and a dimethylphenoxy group attached to a benzenamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic aromatic substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent.
Electrophilic aromatic substitution: Reagents like nitric acid, sulfuric acid, or halogens (e.g., chlorine, bromine) are commonly used.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted benzenamines, while electrophilic aromatic substitution can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the dimethylphenoxy group, contribute to the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-Fluoro-2,6-dimethylphenol
- 2,6-Dibromo-4-fluorophenol
- Methyl 4-fluoro-2,6-dimethylbenzoate
Uniqueness
3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzenamine is unique due to the specific combination of substituents on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C14H13BrFNO |
|---|---|
分子量 |
310.16 g/mol |
IUPAC名 |
3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)aniline |
InChI |
InChI=1S/C14H13BrFNO/c1-8-5-10(16)6-9(2)14(8)18-13-4-3-11(17)7-12(13)15/h3-7H,17H2,1-2H3 |
InChIキー |
QPMMUIXTXSYCTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)N)Br)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



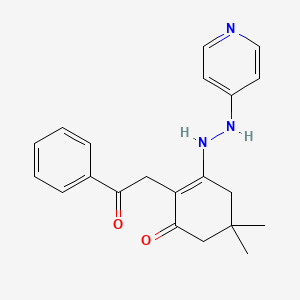
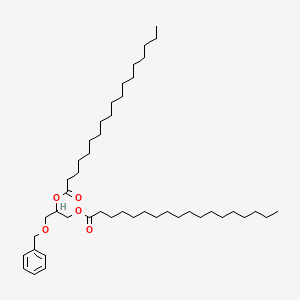
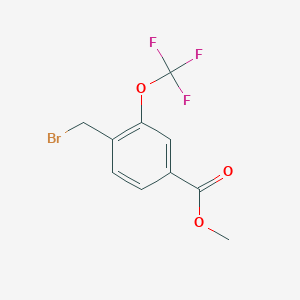
![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
